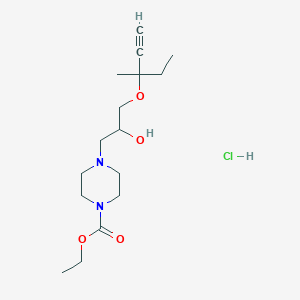

Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a hydroxypropyl linker and an alkyne ether substituent (3-methylpent-1-yn-3-yloxy). The ethyl carboxylate group at the piperazine nitrogen and the hydrochloride salt enhance solubility, a critical factor for bioavailability. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds studied for antimicrobial, antimycobacterial, and receptor-binding activities .

Properties

IUPAC Name |

ethyl 4-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-16(4,6-2)22-13-14(19)12-17-8-10-18(11-9-17)15(20)21-7-3;/h1,14,19H,6-13H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJLECAPNJJMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCN(CC1)C(=O)OCC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride can be achieved via a multi-step synthetic process. Starting with the formation of the piperazine ring, subsequent steps involve introducing the hydroxy group and the alkynyl ether side chain. Reaction conditions such as temperature, solvent, and catalyst choice play a critical role in optimizing yields and purity.

Industrial Production Methods: For industrial-scale production, the process is typically streamlined and optimized for cost-efficiency. This may involve continuous flow reactors and in-line purification techniques to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

Reduction: Reduction processes can target the alkyne moiety, converting it into corresponding alkanes or alkenes.

Substitution: Various nucleophilic and electrophilic substitution reactions can modify the piperazine ring or side chains.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or lithium aluminum hydride (LiAlH4).

Substitution: Typical reagents include halides, alkylating agents, and bases like NaH or KOH.

Major Products: These reactions yield a variety of derivatives, each possessing distinct properties that can be tailored for specific applications.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for constructing complex molecules, facilitating various transformations due to its functional groups.

Biology: Its biological activity includes potential use as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.

Medicine: Preliminary studies suggest its potential in treating certain medical conditions due to its ability to interact with biological targets.

Industry: In industrial applications, it may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares the following features with analogs:

- Piperazine core : A common motif in pharmaceuticals, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects.

- Hydroxypropyl linker : Provides spatial flexibility, allowing substituents to adopt favorable conformations for target binding.

- Hydrochloride salt : Improves aqueous solubility, as seen in compounds like HBK14–HBK19 and antimycobacterial agents .

Substituent Analysis

The 3-methylpent-1-yn-3-yloxy group distinguishes it from analogs. Key comparisons include:

Table 1: Substituent Variations and Implications

Key Observations :

- Alkyne vs. Aromatic Substituents: The target’s alkyne ether introduces rigidity and increased lipophilicity compared to aromatic groups (e.g., HBK14’s phenoxy). This may enhance membrane permeability but reduce water solubility .

- Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced activity, suggesting that the target’s alkyne could modulate electronic properties for similar effects .

Table 2: Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling the piperazine core with functionalized propyl ethers. For example, a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) can undergo nucleophilic substitution with a hydroxypropyl intermediate. A general procedure involves:

- Step 1 : Activation of the hydroxypropyl intermediate using EDC•HCl and HOBt in dichloromethane .

- Step 2 : Coupling with the piperazine moiety under inert atmosphere, followed by HCl salt formation .

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Analytical Workflow :

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding patterns .

- NMR spectroscopy : Analyze - and -NMR peaks to verify substituent positions (e.g., methylpentynyloxy group at C3) .

- LC/MS : Confirm molecular weight (e.g., [M+H] ion) and purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the piperazine core or substituents?

- Experimental Design :

- Variable substituents : Synthesize analogs with modifications to the methylpentynyloxy group (e.g., replacing the alkyne with aryl or cycloalkyl groups) .

- Biological assays : Test analogs for receptor binding (e.g., dopamine or serotonin receptors) using competitive radioligand assays .

- Data Analysis : Correlate substituent topology (e.g., steric bulk, electronic effects) with activity using multivariate regression .

Q. What strategies resolve contradictions in biological activity data for structurally similar piperazine derivatives?

- Case Study : If analog A shows high in vitro activity but low in vivo efficacy:

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA).

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance .

- Crystallography : Compare ligand-receptor co-crystal structures to confirm binding mode discrepancies .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

- Workflow :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D2/D3 receptors.

- MD simulations : Run 100-ns trajectories to assess stability of the piperazine-propyloxy moiety in the receptor pocket .

- Free energy calculations : Apply MM/GBSA to predict ΔG binding values, prioritizing analogs with <−10 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.